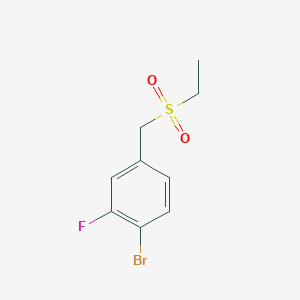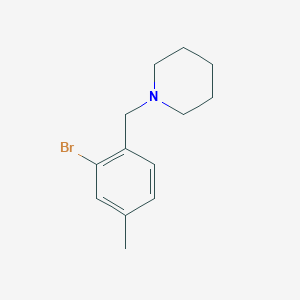
N-Boc-N-methoxy-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-N-methoxy-glycine is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group is esterified with a methoxy group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-methoxy-glycine typically involves the protection of glycine. The amino group of glycine is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The carboxyl group is then esterified using methanol in the presence of an acid catalyst like hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: N-Boc-N-methoxy-glycine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using acidic conditions, such as trifluoroacetic acid, to yield the free amine.
Ester Hydrolysis: The methoxy ester can be hydrolyzed under basic conditions to yield the free carboxylic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Ester Hydrolysis: Sodium hydroxide, potassium hydroxide.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products:
Deprotection: Glycine derivatives.
Ester Hydrolysis: N-Boc-glycine.
Substitution: Substituted glycine derivatives
Applications De Recherche Scientifique
N-Boc-N-methoxy-glycine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as an intermediate in various chemical processes
Mécanisme D'action
The mechanism of action of N-Boc-N-methoxy-glycine primarily involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation. The methoxy group can be hydrolyzed to yield the free carboxylic acid, which can then engage in further reactions .
Comparaison Avec Des Composés Similaires
N-Boc-glycine: Similar in structure but lacks the methoxy ester group.
N-Cbz-glycine: Uses a different protecting group (carbobenzyloxy) instead of Boc.
N-Fmoc-glycine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness: N-Boc-N-methoxy-glycine is unique due to the presence of both the Boc protecting group and the methoxy ester, providing dual protection. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-[methoxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9(13-4)5-6(10)11/h5H2,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKVZJKYGMNUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidinium chloride](/img/structure/B8012279.png)


![(2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-(phenylamino)prop-2-en-1-one](/img/structure/B8012302.png)
![2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B8012310.png)

![1-[(3-bromophenyl)methyl]azetidine](/img/structure/B8012313.png)
![4-Chloro-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B8012315.png)
![7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8012317.png)
